molecular formula C21H26N2O2 B247729 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine

1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine

Cat. No. B247729
M. Wt: 338.4 g/mol
InChI Key: CGKSDTAJJQSLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine, also known as EPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPP belongs to the class of piperazine derivatives, a group of compounds that have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine also modulates the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine has also been shown to modulate the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation and cancer. 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its high purity and reproducibility of synthesis. 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine has also been shown to have low toxicity and good solubility in various solvents. However, 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine has some limitations, including its limited stability in aqueous solutions and its potential to degrade under certain conditions.

Future Directions

For the research of 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine include studying its pharmacokinetics and pharmacodynamics in vivo, exploring its potential as a drug delivery system, and elucidating its mechanism of action.

Synthesis Methods

The synthesis of 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine involves the reaction of 4-phenoxyacetyl-piperazine with 4-ethylbenzyl chloride in the presence of a base catalyst. The reaction yields 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine in good yield and high purity. The synthesis method has been optimized to produce 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine in a reproducible and scalable manner.

Scientific Research Applications

1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine has been studied for its neuroprotective effects and potential to treat conditions such as Parkinson's disease. In inflammation research, 1-(4-Ethylbenzyl)-4-(phenoxyacetyl)piperazine has been shown to reduce inflammation and oxidative stress.

properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C21H26N2O2/c1-2-18-8-10-19(11-9-18)16-22-12-14-23(15-13-22)21(24)17-25-20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3

InChI Key

CGKSDTAJJQSLEN-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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